![molecular formula C12H9ClOS B1608022 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone CAS No. 51335-90-1](/img/structure/B1608022.png)
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone
Overview
Description
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a thienyl ring substituted with a chlorophenyl group and an ethanone moiety
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Similar compounds have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . This could potentially lead to downstream effects such as changes in cellular metabolism and signaling.
Pharmacokinetics
Similar compounds have shown to be well absorbed and eliminated largely by cyp3a4/3a5-catalyzed metabolism . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have similar effects, potentially leading to the inhibition of the growth of certain pathogens.
Action Environment
Similar compounds have shown to bioaccumulate in aquatic organisms , suggesting that environmental factors such as the presence of water bodies could potentially influence the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions to form the corresponding thienyl ketone. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like acetic anhydride. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted thienyl ketones depending on the electrophile used.
Scientific Research Applications
Synthesis of 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone
The synthesis of this compound typically involves the reaction of thienyl derivatives with aryl halides under specific conditions to yield high-purity products. Various methods have been documented, including:
- Condensation Reactions : Utilizing arylhydrazines with diketones or α,β-unsaturated ketones to form pyrazole derivatives, which can be further modified to yield thienyl ketones .
- Catalytic Methods : Employing transition metal catalysts to enhance reaction yields and selectivity .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies indicate its effectiveness against:
- Bacillus subtilis
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest its potential as an antibacterial agent in pharmaceutical formulations .
Antiparasitic Activity
The compound has also been evaluated for its antileishmanial properties against the Leishmania parasite. In vitro studies demonstrated promising results, indicating that derivatives of this compound may serve as effective treatments for leishmaniasis .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thienyl ketones. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting their utility in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various thienyl derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, making it a candidate for further development as an antibacterial agent .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Standard Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Anti-leishmanial Activity
In another investigation, derivatives of this compound were tested against Leishmania donovani. The compounds demonstrated IC50 values significantly lower than those of existing treatments, highlighting their potential for further development as antileishmanial drugs .
Compound | IC50 (µM) | Leishmania Strain |
---|---|---|
This compound | 12 | Leishmania donovani |
Standard Treatment | 25 | Leishmania donovani |
Comparison with Similar Compounds
Similar Compounds
1-[5-(4-Bromophenyl)-2-thienyl]-1-ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[5-(4-Methylphenyl)-2-thienyl]-1-ethanone: Similar structure but with a methyl group instead of chlorine.
1-[5-(4-Nitrophenyl)-2-thienyl]-1-ethanone: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity.
Biological Activity
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone, a compound with a thienyl and chlorophenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews diverse studies focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features:
- Thienyl ring : Contributes to the compound's lipophilicity and biological activity.
- Chlorophenyl group : Known to enhance the interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
---|---|---|
This compound | Moderate | Strong |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that related thienyl compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone (Standard) | 76% | 86% |
This compound | 61% | 76% |
Anticancer Activity
Research into the anticancer potential of the compound has shown promising results. For example, related thienyl derivatives exhibited cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis |
MEL-8 | 2.41 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Some derivatives have been identified as potent inhibitors of enzymes involved in inflammation and cancer progression, such as cyclooxygenase and lipoxygenase.
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
Case Studies
One notable study synthesized a series of thienyl derivatives, including this compound, and evaluated their biological activities. The findings highlighted:
- Significant antibacterial activity against Gram-positive bacteria.
- Effective inhibition of tumor growth in animal models when administered at specific dosages.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)thiophen-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLXJWEZWEMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377036 | |
Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-90-1 | |
Record name | 1-[5-(4-Chlorophenyl)-2-thienyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51335-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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